molecular formula C30H32N2O6 B1366859 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid CAS No. 1217665-54-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Cat. No. B1366859
CAS RN: 1217665-54-7
M. Wt: 516.6 g/mol
InChI Key: CLXDODPHMWMJCQ-AREMUKBSSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • This compound has been used in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA. The synthesis involved the use of enantiomerically pure glycine derivatives and achieved high enantiomeric excesses (Pajouhesh et al., 2000).

Structural and Supramolecular Studies

  • It is involved in the synthesis of novel effective hydrogelators, biomaterials, or therapeutics. Its structural and supramolecular features are critical in biomedical research and industry (Bojarska et al., 2020).

Synthesis of Key Intermediates

  • The compound is integral in synthesizing key intermediates like (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, essential for the biosynthesis of natural products like biotin (Qin et al., 2014).

Asymmetric Protection in Amino Acid Synthesis

  • It serves as an amino acid protecting group in synthesizing asymmetrically protected amino acids, facilitating the creation of complex organic molecules (Mollica et al., 2012).

Morphological Studies in Self-Assembled Structures

  • Researchers have used this compound to observe controlled morphological changes in self-assembled structures, contributing significantly to material science and nanotechnology (Kshtriya et al., 2021).

Contributions to Peptide Synthesis

  • It plays a role in peptide synthesis, especially in creating protected amino acids necessary for this process (Šebesta et al., 2003).

Application in Enzyme Assays

  • The compound is utilized in tripeptide derivatives for assaying enzymes, particularly in photometric, spectrophotometric, and electrochemical methods (Svendsen, 2017).

Mechanism of Action

Target of Action

Fmoc-D-3-Aminomethylphe(Boc), also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups that need to be protected during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The stability of the compound under various conditions (eg, temperature, pH) is crucial for its effective use in synthesis .

Result of Action

The primary result of the action of Fmoc-D-3-Aminomethylphe(Boc) is the protection of amine groups during synthesis, allowing for selective reactions to occur at other sites in the molecule . After the necessary reactions have taken place, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-D-3-Aminomethylphe(Boc) is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the stability of the Fmoc group. Additionally, the compound is sensitive to moisture and heat .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDODPHMWMJCQ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428048
Record name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217665-54-7
Record name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Reactant of Route 6
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

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